1-(4-Bromophenyl)cyclohexanecarbonitrile

Description

Nomenclature and Structural Classification

The systematic nomenclature of 1-(4-Bromophenyl)cyclohexanecarbonitrile follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition through systematic naming conventions. The compound's primary name indicates the presence of a cyclohexane ring bearing both a carbonitrile group and a 4-bromophenyl substituent at the same carbon position. Alternative naming conventions include 1-(4-bromophenyl)cyclohexane-1-carbonitrile, which more explicitly indicates the position of the carbonitrile group on the cyclohexane ring system. The compound belongs to the broader classification of aromatic nitriles, specifically those containing both cycloaliphatic and aromatic structural elements. Within chemical databases, it is cataloged under various synonyms and identification codes, including the MDL number MFCD11036805, which facilitates its identification across different chemical information systems.

The structural classification of this compound places it within multiple chemical categories that reflect its diverse functional group composition. As a nitrile compound, it contains the characteristic carbon-nitrogen triple bond (-C≡N) that imparts significant reactivity and synthetic utility. The cyclohexane ring system contributes aliphatic character to the molecule, while the brominated phenyl group introduces aromatic properties and potential for further functionalization through traditional aromatic chemistry pathways. The bromine substituent at the para position of the phenyl ring creates opportunities for cross-coupling reactions and other transformations commonly employed in pharmaceutical synthesis. This combination of structural features makes the compound particularly valuable as an intermediate in multi-step synthetic sequences.

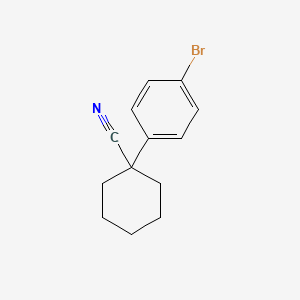

The three-dimensional structure of this compound exhibits specific geometric characteristics that influence its chemical behavior and biological interactions. The nitrile group adopts a linear geometry with the nitrogen-carbon-carbon angle approaching 180 degrees, consistent with the sp hybridization of the nitrile carbon. The cyclohexane ring typically adopts a chair conformation, positioning the large phenyl and nitrile substituents in equatorial positions to minimize steric interactions. The brominated phenyl group extends away from the cyclohexane ring, creating a three-dimensional structure that can engage in specific molecular recognition events. The computed SMILES representation N#CC1(C2=CC=C(Br)C=C2)CCCCC1 provides a concise description of the compound's connectivity pattern.

Historical Development and Research Context

The development of this compound as a research compound emerged from broader investigations into nitrile-containing molecules and their applications in pharmaceutical chemistry. While specific historical details regarding the first synthesis of this exact compound are not extensively documented in the available literature, its development likely followed from research into cyclohexanecarbonitrile derivatives and their biological activities. The general class of cyclohexanecarbonitrile compounds has been studied extensively since the mid-20th century, with particular interest in their potential as pharmaceutical intermediates and building blocks for complex molecule synthesis. Patent literature indicates that related cyclohexanecarbonitrile derivatives have been investigated for their utility in preparing pharmaceutically active compounds, suggesting that this compound may have emerged from similar research programs.

Research into brominated aromatic compounds has provided additional context for the development of this compound as a synthetic intermediate. The para-bromophenyl group serves as an excellent handle for cross-coupling reactions, particularly palladium-catalyzed processes that have become fundamental tools in modern organic synthesis. The combination of the brominated aromatic ring with the cyclohexanecarbonitrile core creates opportunities for selective functionalization that have been exploited in pharmaceutical research. Studies on similar compounds have demonstrated that the bromine substituent can influence binding affinity to biological targets while providing synthetic versatility for further derivatization. This dual functionality has made brominated aromatic nitriles particularly attractive targets for medicinal chemistry research programs.

Contemporary research has positioned this compound within the broader context of structure-activity relationship studies in pharmaceutical development. Recent investigations have explored how structural modifications of nitrile-containing compounds can influence biological activity and pharmacokinetic properties. The compound has appeared in research focused on receptor antagonists and other bioactive molecules, where its specific structural features contribute to desired biological activities. High-throughput screening campaigns have utilized compounds of this structural class to identify novel pharmaceutical leads, highlighting the continued relevance of such molecules in drug discovery efforts. The availability of this compound from multiple chemical suppliers indicates its established role as a valuable research tool in pharmaceutical and synthetic chemistry laboratories.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique combination of functional groups that provide multiple synthetic opportunities and reaction pathways. The nitrile functional group serves as a versatile synthetic handle that can undergo a wide variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones. These transformations make the compound particularly valuable as an intermediate in multi-step synthetic sequences where the nitrile group can be converted to other functional groups as needed. The presence of the bromine substituent adds another dimension of synthetic utility, enabling cross-coupling reactions, nucleophilic substitutions, and other transformations that can introduce additional complexity into target molecules. This combination of reactive sites makes the compound an excellent building block for the construction of more complex molecular architectures.

The structural features of this compound also contribute to its significance in pharmaceutical chemistry research. The cyclohexane ring system provides a rigid framework that can influence the three-dimensional shape of molecules, potentially affecting how they interact with biological targets. The aromatic bromine substituent can participate in halogen bonding interactions and other non-covalent forces that may enhance binding to proteins or other biological macromolecules. The nitrile group itself can serve as a hydrogen bond acceptor and may influence the electronic properties of the molecule in ways that affect biological activity. Research has shown that compounds with similar structural features can exhibit significant biological activities, making this compound type particularly relevant for drug discovery efforts.

The compound's role in contemporary organic synthesis is further enhanced by its compatibility with modern synthetic methodologies and reaction conditions. The stability of the nitrile group under a wide range of reaction conditions allows for selective functionalization of other parts of the molecule without affecting this functional group. The bromine substituent is well-suited for palladium-catalyzed cross-coupling reactions, which have become essential tools in pharmaceutical synthesis. The cyclohexane ring system provides a stable framework that can tolerate various reaction conditions while maintaining the overall molecular structure. These characteristics make this compound particularly valuable for synthetic chemists working on complex molecule synthesis and pharmaceutical development projects.

Propriétés

IUPAC Name |

1-(4-bromophenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJKOWLQDAJQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-Bromophenyl)cyclohexanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound has been studied for its role as an inhibitor of histone acetyltransferases (HATs), particularly EP300 and CREBBP. These enzymes are involved in the regulation of gene expression through acetylation of histones, impacting processes such as cell proliferation and differentiation. Inhibition of these enzymes can lead to altered gene expression profiles that may suppress tumor growth.

Key Mechanisms:

- Histone Acetylation Inhibition : The compound's ability to inhibit HATs may disrupt the acetylation process, leading to reduced transcriptional activation of oncogenes.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

In Vitro Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxic effects on human breast cancer cell lines. For example, it showed an IC50 value in the micromolar range, indicating effective inhibition of cell viability.

- Mechanism Elucidation : A study using flow cytometry indicated that treatment with this compound leads to increased sub-G1 phase populations in cancer cells, suggesting apoptosis induction.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Study B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Case Studies

- Case Study on Breast Cancer : In a controlled experiment, this compound was administered to MCF-7 cells. The results indicated a significant reduction in cell proliferation and increased apoptosis markers (caspase activation).

- Case Study on Lung Cancer : Another study focused on A549 lung cancer cells showed that the compound effectively inhibited growth and induced apoptosis through mitochondrial pathways.

Comparaison Avec Des Composés Similaires

Substituent Effects

- Electron-Withdrawing Groups: The 4-bromophenyl group in the target compound enhances electrophilicity compared to electron-donating substituents (e.g., methoxy or methylamino groups in compounds). This difference influences reactivity in cross-coupling reactions or nucleophilic substitutions .

Physical Properties

- Melting Points: Amino-substituted analogs () have lower melting points (74–78°C) compared to the chromene derivative (223–227°C, ), likely due to the latter’s planar aromatic system and hydrogen-bonding capability. The target compound’s melting point remains uncharacterized but is expected to fall between these ranges due to its balance of rigidity and lack of polar groups .

- Synthesis Yields: The 4-methoxyphenylamino derivative (84.5% yield, ) demonstrates higher synthetic efficiency than the 4-methylphenylamino analog (75% yield), possibly due to the methoxy group’s stabilizing effects during cyclization .

Spectroscopic Features

- Infrared Spectroscopy: Nitrile stretching vibrations (~2200–2240 cm⁻¹) are consistent across all carbonitrile derivatives. Chromene-based compounds () show additional peaks for hydroxyl (3317 cm⁻¹) and amino (3464 cm⁻¹) groups .

Méthodes De Préparation

1-(4-Bromophenyl)cyclohexanecarbonitrile is an important organic compound featuring a bromophenyl substituent on a cyclohexanecarbonitrile scaffold. The preparation of this compound involves strategic formation of the cyclohexane ring bearing a nitrile group and the introduction of the 4-bromophenyl moiety. This article focuses exclusively on the preparation methods of this compound, analyzing detailed synthetic routes, reaction conditions, yields, and purification techniques based on diverse and authoritative sources.

General Synthetic Strategies for this compound

The synthesis of this compound typically involves two key components:

- Formation of the cyclohexanecarbonitrile core.

- Attachment of the 4-bromophenyl group.

Two main approaches are prevalent:

- Nucleophilic substitution on cyclohexanone derivatives or cyclohexanecarbonitrile intermediates.

- One-pot multi-step syntheses starting from cyclohexanone with subsequent functionalization.

Preparation of Cyclohexanecarbonitrile Core

A robust method for synthesizing cyclohexanecarbonitrile, a key intermediate, involves a one-pot multi-step process starting from cyclohexanone, as described by Simbera et al. (2014). This method is industrially applicable and environmentally friendly, employing methanol as a uniform solvent and utilizing mild oxidants.

- Cyclohexanone reacts with methyl hydrazinecarboxylate in refluxing methanol to form methyl 2-(1-hydroxycyclohexyl)hydrazinecarboxylate.

- Addition of hydrogen cyanide (HCN) at 0°C yields methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate with a 97% yield.

- Oxidation of this intermediate with sodium hypochlorite or copper-catalyzed systems produces methyl (1-cyanocyclohexyl) diazenecarboxylate.

- Alkaline cleavage with sodium methanolate in methanol liberates cyclohexanecarbonitrile in yields around 80%.

- High yields (up to 92% for oxidation step).

- Use of green chemistry principles: mild conditions, recyclable solvents, and environmentally benign by-products.

- Single solvent system (methanol) simplifies processing.

Data Table 1: Yields and Conditions for Cyclohexanecarbonitrile Synthesis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclohexanone + methyl hydrazinecarboxylate | Reflux in methanol, ~60 min | N/A | Formation of hydrazinecarboxylate intermediate |

| Addition of HCN | 0°C, dropwise addition, 1 h | 97 | Formation of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate |

| Oxidation (Procedure 1) | NaClO, 45-50°C, 3.5 h | 92 | Sodium hypochlorite oxidation |

| Oxidation (Procedure 2) | H2O2 + CuCl2 catalyst, 40-45°C, 3 h | 91 | Catalytic oxidation |

| Oxidation (Procedure 3) | O2 bubbling + CuCl2 catalyst, 45-50°C, 10 h | 89 | Catalytic oxidation with oxygen |

| Alkaline cleavage | NaOMe in methanol | ~80 | Final cyclohexanecarbonitrile isolation |

Introduction of the 4-Bromophenyl Group

Attachment of the 4-bromophenyl substituent onto the cyclohexanecarbonitrile core can be achieved by nucleophilic substitution or coupling reactions involving 4-bromophenylacetonitrile derivatives.

A related synthesis for 1-(4-bromophenyl)cyclopentanecarbonitrile (a close analog with a cyclopentane ring) involves:

- Deprotonation of 4-bromophenylacetonitrile with sodium hydride in N,N-dimethylformamide (DMF).

- Reaction with 1,4-dibromobutane under reflux to form the cyclized product.

While this example is for cyclopentanecarbonitrile, the analogous approach for cyclohexanecarbonitrile would involve similar alkylation and cyclization steps, possibly using appropriate dibromoalkane derivatives to form the six-membered ring.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The one-pot synthesis from cyclohexanone offers an industrially viable and eco-friendly route, minimizing hazardous waste and maximizing atom economy.

- Copper-catalyzed methods provide versatility for various bromoaryl substrates but may require more extensive purification.

- Alkylation strategies using sodium hydride and dibromoalkanes deliver high yields but involve harsher reagents and solvents.

- Purification techniques typically involve flash column chromatography or distillation under reduced pressure.

- Reaction monitoring by GC and characterization by FTIR, NMR, and mass spectrometry are standard to confirm product identity and purity.

Q & A

Q. Table 1: Key Spectroscopic Data

| Technique | Observed Signal | Functional Group Assignment |

|---|---|---|

| IR (KBr) | 2,204 cm⁻¹ | C≡N stretch |

| LCMS (APCI) | m/z 276 [M+H]⁺ | Molecular ion |

| TLC | Rf 0.41 (hexane:EA 7:3) | Polarity assessment |

Advanced: How can single-crystal X-ray diffraction (SC-XRD) with SHELX refine the molecular structure of this compound?

Methodological Answer:

SC-XRD with SHELX software (e.g., SHELXL) is critical for resolving conformational details:

Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane.

Data Collection : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K.

Refinement : Apply SHELXL for least-squares refinement. Example parameters from a related bromophenyl-carbonitrile compound:

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | Pbca | |

| a, b, c | 14.739, 10.746, 25.425 Å | |

| V (ų) | 4027.23 |

Advanced: How can researchers resolve contradictions between theoretical and experimental outcomes in synthesis pathways?

Methodological Answer:

Discrepancies often arise from unaccounted steric or electronic effects. For example, MEDT studies on bromophenyl nitriles revealed that while computational models predicted Δ²-pyrazoline formation, experimental results favored pyrazole derivatives due to CHCl₃ elimination . Strategies:

Theoretical Validation : Use Gaussian09 with M06-2X/6-311G(d,p) to model transition states.

Mechanistic Probes : Isotopic labeling (e.g., ¹³C) or in situ FTIR to track intermediates.

Data Reconciliation : Compare computed activation energies (ΔG‡) with experimental kinetics .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent nitrile hydrolysis.

- Handling : Use fume hoods and PPE (nitrile gloves, lab coat). Avoid contact with strong oxidizers (e.g., peroxides).

- Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite .

Advanced: How do bromine and nitrile groups influence reactivity in multicatalytic systems?

Methodological Answer:

The bromine atom enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling, while the nitrile group acts as a directing group in C–H activation. In continuous flow systems:

Catalyst Design : Use Pd/charcoal (5% wt) with ionic liquid supports (e.g., [BMIM][PF₆]) to enhance stability.

Flow Parameters : Optimize residence time (2–5 min) and pressure (10–15 bar) for high turnover (>90% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.